2-Ethyl-2-(pyridin-4-yl)pentanedinitrile
Description
2-Ethyl-2-(pyridin-4-yl)pentanedinitrile is a nitrile-based compound featuring a central pentanedinitrile backbone substituted with an ethyl group and a pyridin-4-yl moiety at the 2-position. This structural combination suggests applications in coordination chemistry, catalysis, or as a precursor for heterocyclic synthesis.
Properties
CAS No. |
92788-12-0 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-ethyl-2-pyridin-4-ylpentanedinitrile |
InChI |
InChI=1S/C12H13N3/c1-2-12(10-14,6-3-7-13)11-4-8-15-9-5-11/h4-5,8-9H,2-3,6H2,1H3 |
InChI Key |
RVKHZVGEIPSUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC#N)(C#N)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Reactivity Differences
Key Comparisons :
- Ethyl 2-(piperidin-4-yl)acetate (): This ester-containing compound has a piperidine ring (saturated six-membered amine) and an ester group. Unlike the dinitrile functionality in the target compound, esters exhibit lower polarity and higher hydrolytic sensitivity. Nitriles generally have higher boiling points due to stronger dipole-dipole interactions and are less prone to hydrolysis under basic conditions.
- 2,2,6,6-Tetramethylpiperidin-4-yl Derivatives (): These esters share a rigid piperidine core but lack aromaticity.
Structural and Physicochemical Properties
A comparative analysis of structural features and inferred properties is summarized below:
Hydrogen-Bonding and Crystallization Behavior
The pyridine ring in the target compound may engage in weaker hydrogen-bonding interactions compared to the piperidine derivatives. Piperidine’s saturated N-H group can act as both donor and acceptor (), whereas pyridine’s aromatic N is primarily an acceptor.
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